molecular formula C6H11AlCl4N2 B3069471 1-Ethyl-3-methylimidazolium tetrachloroaluminate CAS No. 80432-05-9

1-Ethyl-3-methylimidazolium tetrachloroaluminate

Cat. No. B3069471
CAS RN: 80432-05-9
M. Wt: 280 g/mol
InChI Key: UYYXEZMYUOVMPT-UHFFFAOYSA-J
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Description

1-Ethyl-3-methylimidazolium tetrachloroaluminate is a product used in electropolishing and metal deposition . It has a molecular weight of 279.96g/mol .


Synthesis Analysis

1-Ethyl-3-methylimidazolium tetrachloroaluminate can be prepared by reacting 1-ethyl-3-methylimidazolium chloride with aluminum chloride hexahydrate .


Molecular Structure Analysis

The geometric structure, interaction energy, and natural bond orbital analysis of the ion-pair conformers of 1-ethyl-3-methylimidazolium bis (trifluoromethylsulfonyl)imide ([EMI] [TFSI]) show differences from the conventional H-bonds .


Chemical Reactions Analysis

The reduction rate constants for 1-Ethyl-3-methylimidazolium tetrachloroaluminate were 1.18 × 10 −5 cm s −1 and 3.37 × 10 −4 cm s −1 at 30 °C and 110 °C, respectively .


Physical And Chemical Properties Analysis

1-Ethyl-3-methylimidazolium tetrachloroaluminate has a refractive index of 1.484 and a density of 1.304 g/mL at 25 °C .

Mechanism of Action

Target of Action

The primary target of 1-Ethyl-3-methylimidazolium tetrachloroaluminate is the electrochemical deposition of aluminum . This compound, also known as an ionic liquid, is used as an electrolyte with AlCl3 precursor in the electrodeposition process .

Mode of Action

1-Ethyl-3-methylimidazolium tetrachloroaluminate interacts with its target by facilitating the deposition of aluminum . When AlCl3 is added into the ionic liquid, it generates significant well-developed nucleation growth loops and new coupled reduction and oxidation peaks in cyclic voltammograms . These correspond to the aluminum deposition and dissolution, respectively .

Biochemical Pathways

The biochemical pathway involved in the action of 1-Ethyl-3-methylimidazolium tetrachloroaluminate is the electrochemical process of aluminum deposition . The active species for aluminum deposition was found to be [Al2Cl7]− . This process is influenced by various factors such as the substrate materials, composition of the mixture (AlCl3-to-IL ratio), operating temperature, deposition current density, substrate pretreatment, stirring, and additives .

Pharmacokinetics

The reduction rate constants were found to be 118 × 10−5 cm s−1 and 337 × 10−4 cm s−1 at 30 °C and 110 °C, respectively .

Result of Action

The result of the action of 1-Ethyl-3-methylimidazolium tetrachloroaluminate is the successful deposition of metallic aluminum film on glassy carbon electrodes through constant-potential cathodic reductions . This makes it a promising electrolyte directly used for aluminum deposition .

Action Environment

The action of 1-Ethyl-3-methylimidazolium tetrachloroaluminate is influenced by environmental factors such as temperature . The ionic liquid exhibits a wide and stable electrochemical window from 3.2 to 2.3 V on a glassy carbon electrode when the temperature is increased from 30 °C to 110 °C . Other factors that can influence its action include the substrate materials, composition of the mixture (AlCl3-to-IL ratio), deposition current density, substrate pretreatment, stirring, and additives .

Safety and Hazards

This compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It causes skin irritation and may cause an allergic skin reaction .

Future Directions

Ionic liquids (ILs) are being explored for a wide range of applications including but not limited to portable energy storage devices such as lithium-ion batteries .

properties

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;tetrachloroalumanuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.Al.4ClH/c1-3-8-5-4-7(2)6-8;;;;;/h4-6H,3H2,1-2H3;;4*1H/q+1;+3;;;;/p-4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYXEZMYUOVMPT-UHFFFAOYSA-J
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.[Al-](Cl)(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11AlCl4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80432-05-9
Record name 1-Ethyl-3-methylimidazolium tetrachloroaluminate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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